3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid
Overview
Description
3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound that features a thiophene ring substituted with a 4-fluorophenyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the 4-fluorophenyl group with a halogenated thiophene.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where the substituted thiophene is reacted with acrylic acid under palladium catalysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes due to its conjugated system.
Biological Studies: It can be used to study the interactions of thiophene derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The conjugated system allows for efficient charge transport, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-Chloro-phenyl)-thiophen-2-yl]-acrylic acid
- 3-[5-(4-Methyl-phenyl)-thiophen-2-yl]-acrylic acid
Uniqueness
3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C13H9FO2S |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H9FO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
InChI Key |
XTWCWHWCDDPEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.